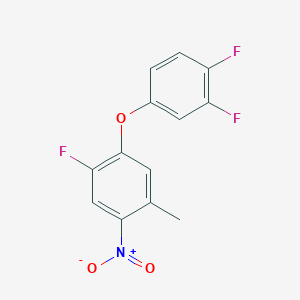

1-(3,4-difluorophenoxy)-2-fluoro-5-methyl-4-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The introduction of "1-(3,4-difluorophenoxy)-2-fluoro-5-methyl-4-nitrobenzene" involves exploring the broader class of nitrobenzene derivatives with fluorine substitutions. These compounds are of significant interest due to their potential applications in materials science, pharmaceuticals, and organic synthesis. The presence of nitro and fluorine groups significantly alters the chemical and physical properties, making them valuable for various chemical reactions and applications.

Synthesis Analysis

The synthesis of fluorinated nitrobenzene derivatives typically involves nucleophilic aromatic substitution reactions, where fluorine's high electronegativity and the nitro group's electron-withdrawing effects facilitate the introduction of other substituents. For example, "1-Fluoro-2,5-dimethoxy-4-nitrobenzene" was synthesized from 2-fluoro-1,4-dimethoxybenzene with a high yield, showcasing the feasibility of such synthetic routes (Martin Sweeney, P. McArdle, F. Aldabbagh, 2018).

Scientific Research Applications

Inhibition of Leukocyte Functions

Fluorinated nitrobenzenes, such as 1,5-difluoro-2,4-dinitrobenzene (DFDNB) and 4,4'-difluoro-3,3'-dinitrodiphenyl sulfone (DFDNDPS), have been shown to inhibit several functions of rabbit polymorphonuclear leukocytes, including chemotaxis, phagocytosis, exocytosis, and the respiratory burst. These inhibitory effects, occurring at micromolar concentrations, suggest an interaction with vulnerable sulfhydryl groups in a hydrophobic environment as the mechanism of action (Elferink & Deierkauf, 1984).

Organometallic Chemistry and Catalysis

Partially fluorinated benzenes, such as fluorobenzene (FB) and 1,2-difluorobenzene (1,2-DiFB), are increasingly recognized for their utility in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents, reducing π-electron density donation from the arene, allow these compounds to serve as non-coordinating solvents or as ligands that are easily displaced. This has opened up new opportunities for their use in the synthesis and catalysis fields, demonstrating the versatility of fluorinated benzenes in contemporary organic synthesis (Pike, Crimmin, & Chaplin, 2017).

Molecular Ordering Analysis

The molecular ordering of smectogenic compounds, including those with fluorinated groups, has been analyzed using quantum mechanics and computer simulation. This research provides insights into the translatory and orientational motions of molecules, highlighting the role of fluorination in affecting molecular interactions and properties. Such studies are crucial for understanding the material properties of liquid crystals and other materials with specific ordering characteristics (Ojha & Pisipati, 2003).

properties

IUPAC Name |

1-(3,4-difluorophenoxy)-2-fluoro-5-methyl-4-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO3/c1-7-4-13(11(16)6-12(7)17(18)19)20-8-2-3-9(14)10(15)5-8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWOQBVSJQRVDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])F)OC2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Difluorophenoxy)-2-fluoro-5-methyl-4-nitrobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

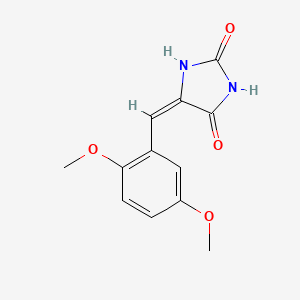

![{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5560588.png)

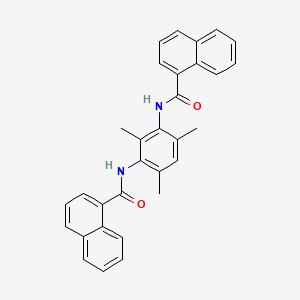

![10-[(4-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine](/img/structure/B5560595.png)

![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5560596.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5560608.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(6-hydroxy-1,4-oxazepan-4-yl)acetamide](/img/structure/B5560633.png)

![{4-[4-methoxy-3-(methoxymethyl)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5560641.png)

![2-methyl-4-[3-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5560651.png)

![4-[4-(2-phenoxypropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5560683.png)

![2-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B5560684.png)

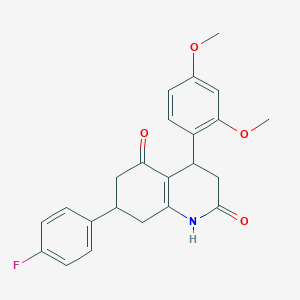

![2-(3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-5-fluoro-1H-benzimidazole](/img/structure/B5560685.png)